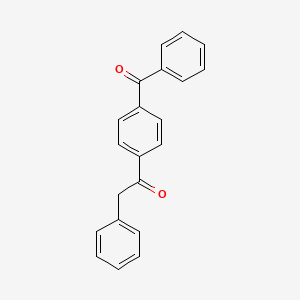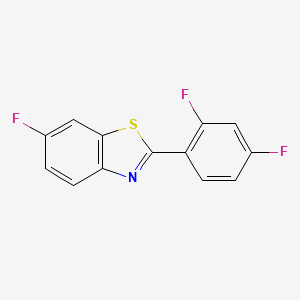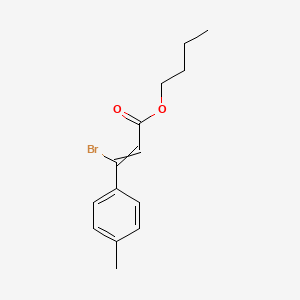![molecular formula C18H11NO6 B14193880 1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione CAS No. 916204-49-4](/img/structure/B14193880.png)
1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione is a complex organic compound that combines the structural features of xanthene and pyrrolidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of 9-oxo-9H-xanthene-2-carboxylic acid with pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the ester linkage between the two components .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
9-Oxo-9H-xanthene-2-carboxylic acid: Shares the xanthene core structure but lacks the pyrrolidine-2,5-dione moiety.
Pyrrolidine-2,5-dione: Contains the pyrrolidine ring but does not have the xanthene component.
Uniqueness
The presence of both xanthene and pyrrolidine moieties allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various scientific fields .
Propiedades
Número CAS |
916204-49-4 |
|---|---|
Fórmula molecular |
C18H11NO6 |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 9-oxoxanthene-2-carboxylate |
InChI |
InChI=1S/C18H11NO6/c20-15-7-8-16(21)19(15)25-18(23)10-5-6-14-12(9-10)17(22)11-3-1-2-4-13(11)24-14/h1-6,9H,7-8H2 |
Clave InChI |
MZIJRQKFHKENEI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)OC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)

![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)


![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)

![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)

![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)

![Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate](/img/structure/B14193869.png)
